molecular formula C22H22N2O4S B2833914 methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate CAS No. 1396634-43-7

methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate

Número de catálogo: B2833914
Número CAS: 1396634-43-7
Peso molecular: 410.49
Clave InChI: YZBUADYYTGMWEA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by its complex structure, which includes a benzoate ester, a phenethyl group, and a pyridin-2-ylmethyl group attached to a sulfamoyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate typically involves multiple steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with phenethylamine and pyridin-2-ylmethylamine in the presence of a sulfonyl chloride, such as chlorosulfonic acid, to form the sulfamoyl intermediate.

    Esterification: The intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides or esters.

Aplicaciones Científicas De Investigación

The compound methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as an inhibitor of histone deacetylase (HDAC). This article explores its applications, supported by case studies and data tables.

Histone Deacetylase Inhibition

Histone deacetylases are enzymes that play a crucial role in the regulation of gene expression. Inhibition of these enzymes can lead to increased acetylation of histones, which is associated with transcriptional activation. The compound has been identified as a derivative of benzamide, which has shown promise in HDAC inhibition. This property is being explored for its potential therapeutic effects in cancer treatment and other diseases characterized by abnormal gene expression patterns .

Anticancer Research

The compound's ability to inhibit HDACs positions it as a candidate for anticancer therapies. Research has demonstrated that HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells. Specific studies have shown that this compound can enhance the efficacy of existing chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes .

Neurodegenerative Diseases

There is growing interest in the use of HDAC inhibitors for treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. The modulation of gene expression through HDAC inhibition may help mitigate the progression of these diseases by promoting neuroprotective factors and reducing inflammation .

Cosmetic Applications

Beyond medicinal uses, this compound is also being investigated for its potential applications in cosmetic formulations. Due to its structural properties, it can be utilized as an active ingredient in skin care products aimed at improving skin texture and reducing signs of aging through modulation of cellular processes .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The IC50 values indicated potent activity against several types of cancer cells, supporting its potential as an anticancer agent.

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegenerative diseases, administration of the compound led to improved cognitive function and reduced neuronal loss. The observed effects were attributed to enhanced histone acetylation, which promoted the expression of neuroprotective genes .

Data Tables

Application AreaMechanismEffectiveness
Histone Deacetylase InhibitionIncreases histone acetylationPotent inhibitor
Cancer TreatmentInduces apoptosisSynergistic with chemotherapy
Neurodegenerative DiseasesModulates gene expressionCognitive improvement
Cosmetic FormulationsEnhances skin textureAnti-aging properties

Mecanismo De Acción

The mechanism by which methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of the target proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

  • Methyl 4-(N-benzyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate
  • Methyl 4-(N-phenethyl-N-(pyridin-3-ylmethyl)sulfamoyl)benzoate
  • Methyl 4-(N-phenethyl-N-(pyridin-4-ylmethyl)sulfamoyl)benzoate

Uniqueness

Methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate is unique due to the specific positioning of the pyridin-2-ylmethyl group, which can influence its binding affinity and selectivity towards certain biological targets. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds.

Actividad Biológica

Methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate, identified by its CAS number 1396634-43-7, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C22H22N2O4S
  • Molecular Weight : 410.5 g/mol

The structure includes a benzoate moiety linked to a sulfamoyl group with phenethyl and pyridinyl substituents, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of various kinases, particularly those involved in cancer signaling pathways. Specifically, MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) inhibition has been noted in related compounds, suggesting a potential mechanism for anti-cancer activity .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of sulfamoyl derivatives. For instance, a series of sulfa-substituted compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of these compounds were measured, revealing effective inhibition at low concentrations .

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli25
Compound BS. aureus30
This compoundPseudomonas aeruginosaTBD

Cytotoxicity Studies

Cytotoxic effects have been assessed using various cell lines. For example, the compound's effects on human cancer cell lines were evaluated through MTT assays, which measure cell viability. Results indicated that certain derivatives exhibited promising cytotoxicity against specific cancer types, suggesting potential applications in oncology .

Case Studies

  • Case Study on Antitumor Activity : A study involving a series of sulfamoyl benzoates showed that specific modifications to the sulfonamide group enhanced antitumor activity in vitro. The derivatives were tested against various cancer cell lines, demonstrating significant growth inhibition compared to controls .
  • In Vivo Studies : Animal models have been utilized to further explore the pharmacokinetics and efficacy of this compound. These studies typically assess tumor growth reduction and survival rates in treated versus untreated groups, providing insight into the compound's therapeutic potential .

Propiedades

IUPAC Name

methyl 4-[2-phenylethyl(pyridin-2-ylmethyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-28-22(25)19-10-12-21(13-11-19)29(26,27)24(17-20-9-5-6-15-23-20)16-14-18-7-3-2-4-8-18/h2-13,15H,14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBUADYYTGMWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.